molecular formula C11H9BrF3NO B8121303 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide

3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide

Cat. No.: B8121303
M. Wt: 308.09 g/mol
InChI Key: KGRJAMIOOAGURK-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH₂N₂) or Simmons-Smith reagents (e.g., diiodomethane (CH₂I₂) and zinc-copper couple (Zn-Cu)).

    Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) under conditions that may involve copper (Cu) or silver (Ag) catalysts.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine (Et₃N).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions might target the carbonyl group of the benzamide, leading to the formation of amines or alcohols.

    Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, where it can form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide (DMF)).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Coupling Reactions: Palladium (Pd) catalysts with bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound might be used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl group can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-cyclopropylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    4-(Trifluoromethyl)benzamide: Lacks the bromine and cyclopropyl groups, potentially affecting its reactivity and applications.

    N-Cyclopropyl-4-bromo-3-methoxybenzamide: Contains a methoxy group instead of a trifluoromethyl group, which can alter its chemical properties and biological activity.

Uniqueness

3-Bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide is unique due to the combination of bromine, cyclopropyl, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-5-6(10(17)16-7-2-3-7)1-4-8(9)11(13,14)15/h1,4-5,7H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJAMIOOAGURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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